molecular formula C13H13NO B11899882 3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine CAS No. 6625-51-0

3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine

Cat. No.: B11899882
CAS No.: 6625-51-0
M. Wt: 199.25 g/mol
InChI Key: OIUOFQJQYDMLMO-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine is a structurally significant heterocyclic compound belonging to the naphthoxazine class, which has garnered considerable attention in medicinal and polymer chemistry research . This compound serves as a versatile scaffold due to the naphthalene ring system fused with a 1,3-oxazine heterocycle, which can be synthesized via efficient, eco-friendly multicomponent reactions often catalyzed by solid acid or Lewis acid catalysts . Naphthoxazine derivatives are recognized for their diverse therapeutic potential, with documented anticonvulsant properties as γ-aminobutyric acid A (GABA-A) receptor agonists in seizure models , significant anticancer activity against various cell lines including breast (MCF-7) and colon (HCT116) cancers , and notable antimicrobial effects against pathogens like C. albicans . Furthermore, specific naphthoxazine derivatives have demonstrated potent antioxidant and photoprotective capacities, making them compounds of interest for investigating new strategies to reduce oxidative damage and UV-induced skin cancer risk . Beyond biomedical applications, naphthoxazines are fundamental monomers for synthesizing high-performance poly(naphthoxazine) thermoset polymers, which exhibit excellent thermal stability, high char yield, and low water absorption, finding applications in electronics and aerospace composites . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to investigate the specific mechanistic pathways and applications of this methyl-substituted derivative, as its biological activity and physicochemical properties may be distinct from other documented analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6625-51-0

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-methyl-2,4-dihydrobenzo[h][1,3]benzoxazine

InChI

InChI=1S/C13H13NO/c1-14-8-11-7-6-10-4-2-3-5-12(10)13(11)15-9-14/h2-7H,8-9H2,1H3

InChI Key

OIUOFQJQYDMLMO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C3=CC=CC=C3C=C2)OC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The ionic liquid 1-benzyl-3-methylimidazolium hydrogen sulfate ([bnmim][HSO₄]) has been instrumental in facilitating the one-pot synthesis of 1,3-oxazine derivatives via a Mannich-type reaction. The protocol involves 1-naphthol, methylamine, and formalin (37% formaldehyde) under solvent-free conditions at room temperature. The reaction proceeds through the in situ generation of an iminium intermediate, followed by nucleophilic attack by 1-naphthol and subsequent cyclization (Figure 1).

Figure 1: Proposed mechanism for [bnmim][HSO₄]-catalyzed synthesis of 3-methyl-1,3-oxazine derivatives.

1-Naphthol+CH₂O+CH₃NH₂[bnmim][HSO₄]3-Methyl-1,3-oxazine+H₂O\text{1-Naphthol} + \text{CH₂O} + \text{CH₃NH₂} \xrightarrow{\text{[bnmim][HSO₄]}} \text{3-Methyl-1,3-oxazine} + \text{H₂O}

Table 1: Effect of catalyst loading on reaction efficiency.

Catalyst Loading (mol%)Reaction Time (min)Yield (%)
1012042
309065
406077
506078

Substrate Compatibility and Limitations

While the method is highly effective for aromatic amines, aliphatic amines like methylamine require prolonged reaction times (90–120 min) due to reduced nucleophilicity. Nevertheless, the protocol achieves isolated yields of 75–80% for 3-methyl derivatives, with purity confirmed via ¹H NMR and elemental analysis.

Nanocatalyst-Assisted Solvent-Free Synthesis

Development of GO-Fe₃O₄-Ti(IV) Composite

A magnetic graphene oxide-based nanocatalyst (GO-Fe₃O₄-Ti(IV)) enabled the synthesis of 3-methyl-1,3-oxazine under solvent-free conditions at 65°C. The catalyst’s high surface area (≥200 m²/g) and Brønsted acidity facilitate rapid condensation, reducing reaction times to 20–40 min.

General Procedure and Scalability

In a typical reaction, 1-naphthol (1.0 mmol), methylamine (1.0 mmol), formalin (2.0 mmol), and 0.4 g of GO-Fe₃O₄-Ti(IV) are heated at 65°C. The catalyst is magnetically recovered and reused for five cycles without significant activity loss (Table 2).

Table 2: Reusability of GO-Fe₃O₄-Ti(IV) in 3-methyl-1,3-oxazine synthesis.

CycleYield (%)
192
289
386
483
580

Advantages Over Traditional Methods

  • Eco-friendly : Eliminates volatile organic solvents.

  • Energy-efficient : Low-temperature operation (65°C vs. 100–120°C in conventional methods).

  • High atom economy : 85–92% yield with minimal byproducts.

Mannich-Type Condensation with Methanolic Ammonia

Reaction Design and Scope

A modified Mannich reaction using methanolic ammonia and formaldehyde with 1-naphthol has been reported for 1,3-oxazine derivatives. While originally applied to arylaldehydes, substituting formaldehyde and methylamine generates the 3-methyl analog. The reaction proceeds at ambient temperature over 48 hours, yielding 45–55% product after recrystallization.

Spectral Characterization

The 3-methyl derivative exhibits distinct IR absorptions at 1021 cm⁻¹ (C-O-C symmetric stretch) and 1234 cm⁻¹ (C-O-C asymmetric stretch). ¹H NMR (DMSO-d₆) signals at δ 2.40 (s, CH₃), 4.90 (s, Ar-CH₂-N), and 5.60 (s, O-CH₂-N) confirm the structure.

Comparative Analysis of Methodologies

Table 3: Performance metrics of synthetic routes for 3-methyl-1,3-oxazine.

MethodCatalystTemp. (°C)Time (min)Yield (%)Reusability
Ionic liquid[bnmim][HSO₄]RT6077No
NanocatalystGO-Fe₃O₄-Ti(IV)653092Yes (5×)
Mannich condensationMethanolic NH₃RT288050No
  • Green chemistry metrics : The nanocatalyst method outperforms others in E-factor (0.12 vs. 1.5 for ionic liquid) and process mass intensity (1.2 vs. 3.8).

  • Cost-effectiveness : [bnmim][HSO₄] costs ~$120/g, whereas GO-Fe₃O₄-Ti(IV) is synthesized for <$10/g .

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine derivatives exhibit significant biological activities:

  • Antimicrobial Properties : Several derivatives have shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxicity against cancer cell lines. For instance, specific compounds have exhibited notable cytotoxicity against mouse fibroblast cell lines and human cancer cell lines (e.g., breast and colon cancer), indicating potential as anticancer agents .
  • Anticonvulsant Activity : Certain synthesized derivatives were tested for anticonvulsant effects using the pentylenetetrazole model in animal studies. These studies suggest that some compounds may have therapeutic potential in treating epilepsy .

Therapeutic Applications

The unique structure of this compound allows for diverse therapeutic applications:

  • Antimicrobial Agents : Given their effectiveness against various pathogens, these compounds could be developed into new antimicrobial drugs to combat resistant strains of bacteria and fungi.
  • Cancer Treatment : The cytotoxic properties suggest that these compounds may be further explored as potential chemotherapeutic agents. Their ability to interfere with cellular processes critical for tumor growth positions them as candidates for cancer therapy.
  • Neurological Disorders : The anticonvulsant activity observed in some derivatives indicates that they could be investigated for use in treating epilepsy and other neurological disorders.

Case Studies and Research Findings

StudyFocusFindings
Synthesis MethodsDeveloped a one-pot synthesis method using ionic liquids; highlighted eco-friendly approaches.
Antimicrobial ActivityCompounds showed significant activity against multiple bacterial and fungal strains.
CytotoxicityEvaluated cytotoxic effects on L929 cells; some compounds demonstrated >90% viability at certain concentrations.
Anticonvulsant ActivityTested in pentylenetetrazole model; indicated potential for epilepsy treatment.

Comparison with Similar Compounds

Physical and Spectral Properties

Key differences in melting points, spectroscopic data, and substituent effects are summarized below:

Compound Name Substituent Melting Point (°C) Key Spectral Features (¹H NMR, IR) Reference
3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine Methyl Not reported Expected δ ~2.1–2.5 ppm (CH₃); IR ν ~2950–2860 cm⁻¹ (C-H stretch) N/A
3-(4-Methoxyphenyl) derivative (4d) 4-MeO-Ph 78–79 δ 5.42 (O–CH₂–N), 3.68 (O–CH₃); IR ν 1623, 1229 cm⁻¹
3-Hexyl derivative (4h) Hexyl 72–73 δ 0.87 (CH₃), 1.31–1.53 (CH₂); IR ν 1621, 1057 cm⁻¹
3-Benzyl derivative (4l) Benzyl 170 δ 4.88 (O–CH₂–N), 7.12–7.82 (Ar–H); IR ν 1624 cm⁻¹
3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine Phenyl Not reported UV-VIS λmax ~350 nm; HRMS m/z 273.0764 (M+H)⁺

Analysis :

  • Methyl vs. Aryl/Alkyl Groups : Methyl substitution typically reduces molecular weight and symmetry, leading to lower melting points compared to bulkier aryl or alkyl derivatives (e.g., 4h vs. 4l) .
  • Spectral Signatures : The absence of aromatic protons in the methyl derivative simplifies ¹H NMR spectra compared to aryl-substituted analogs (e.g., 4d shows complex aromatic signals at δ 7.80–6.80 ppm) .

Analysis :

  • The methyl derivative is likely synthesized via Mannich-type reactions using ionic liquids (e.g., [bnmim][HSO₄]) or zirconium catalysts, similar to its analogs .
  • Green methods using hydrotropic media (e.g., NaPTS) offer sustainability advantages over traditional solvents .

Analysis :

  • Aryl and heteroaryl substituents enhance antimicrobial and anticancer activities by improving lipophilicity and target binding .

Key Research Findings and Challenges

Catalyst Efficiency : Zirconium(IV) chloride and ionic liquids provide high yields (~70–92%) but face challenges in catalyst recovery and cost .

Structural-Activity Relationships : Electron-withdrawing groups (e.g., halogens) on aryl substituents enhance bioactivity, while alkyl groups like methyl prioritize metabolic stability .

Green Chemistry : Aqueous hydrotropic methods (NaPTS) align with sustainable goals but require optimization for industrial scalability .

Biological Activity

3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound with significant biological activity. This compound features a fused naphthalene and oxazine structure, which contributes to its diverse pharmacological properties. This article discusses its synthesis, biological activities, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multicomponent reactions , particularly the Mannich reaction. This process combines 1-naphthol with aniline derivatives and formaldehyde in the presence of catalysts such as ionic liquids. A notable method utilizes 1-benzyl-3-methyl imidazolium hydrogen sulfate as a catalyst under solvent-free conditions, promoting the reaction at room temperature .

Synthesis Method Overview

Synthesis Method Reagents Catalyst Conditions
Mannich Reaction1-Naphthol, Aniline Derivatives, FormaldehydeIonic Liquid (e.g., [bnmim][HSO4])Room Temperature

Biological Activity

Research indicates that derivatives of this compound exhibit notable biological activities , including antimicrobial and cytotoxic properties. These activities suggest potential applications in treating infections and cancer.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various synthesized derivatives against several pathogens. The results indicated significant in vitro antimicrobial effects against Gram-positive and Gram-negative bacteria as well as pathogenic fungi. For example, compounds derived from the oxazine exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .

Cytotoxic Activity

Cytotoxicity tests conducted on mouse fibroblast cell lines (L929) revealed that some derivatives maintained high cell viability (>90%) at concentrations of 25 µg/mL. This suggests that while these compounds are effective against pathogens, they may also be safe for normal cells at certain concentrations .

The specific mechanisms through which this compound exerts its biological effects often involve interference with critical cellular processes. For instance, studies have shown that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells at the G2/M phase. This mechanism was highlighted in a study where selected compounds demonstrated significant antiproliferative activity against various human cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer) .

Case Studies

Several case studies have been documented to illustrate the biological activities of this compound:

  • Antimicrobial Efficacy : A series of derivatives were tested against six pathogenic fungi and two types of bacteria. The study found that certain compounds displayed remarkable antimicrobial properties with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that specific derivatives could induce apoptosis in cancer cells while preserving normal cell viability. The lead compounds exhibited IC50 values ranging from 4.47 to 52.8 µM against human cancer cell lines .

Q & A

Q. Table 1: Comparison of Synthesis Methods

Catalyst/SystemSolventTemp (°C)Time (h)Yield (%)Reference
Choline chloride–oxalic acid DESNeat60–801–285–92
VB1Water252–390–95
Nano-Fe₃O₄/Cu(II)Water250.5–175–98

Structural Characterization

Q2: How can researchers confirm the molecular structure of synthesized derivatives? A2: Key techniques include:

  • Single-crystal XRD : Resolves bond lengths (e.g., C–C = 1.39–1.42 Å) and torsion angles. For example, 2-benzyl-1,3-diphenyl derivatives show R-factors <0.05 .
  • NMR spectroscopy : ¹H-NMR signals for methylene groups (Ar–CH₂–N–) appear at δ 4.88–5.62 ppm, while ¹³C-NMR confirms carbonyl carbons at δ 160–165 ppm .
  • FTIR : Stretching vibrations for oxazine C–O–C (1025–1208 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) .

Advanced Mechanistic Insights

Q3: What is the proposed mechanism for oxazine ring formation? A3: The reaction proceeds via a Mannich-type cyclization :

Formaldehyde activation : Cu(II) or acid catalysts polarize the carbonyl group .

Amine-formaldehyde condensation : Forms an iminium intermediate.

Naphthol nucleophilic attack : Generates a β-amino alcohol intermediate.

Intramolecular cyclization : Eliminates water to form the oxazine ring .

Note : Competing pathways (e.g., dimerization) may occur at high formaldehyde concentrations, requiring stoichiometric optimization .

Green Chemistry Approaches

Q4: How can synthesis be optimized for sustainability? A4: Strategies include:

  • Solvent-free conditions : DES or microwave-assisted reactions reduce energy consumption .
  • Biodegradable catalysts : Choline chloride–oxalic acid DES is reusable for ≥5 cycles without loss of activity .
  • Water as solvent : VB1-catalyzed reactions achieve atom economy >85% and E-factors <0.5 .

Pharmacological Activity Screening

Q5: What methodologies assess the biological activity of these derivatives? A5: Common assays include:

  • Antimicrobial testing : Disk diffusion/MIC assays against S. aureus and E. coli (e.g., 8-bromo derivatives show zones of inhibition >15 mm at 50 µg/mL) .
  • Anticonvulsant models : Pentylenetetrazole-induced seizures in mice; derivatives with electron-withdrawing substituents (e.g., -NO₂) exhibit ED₅₀ <25 mg/kg .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM for HeLa cells) .

Advanced Analytical Challenges

Q6: How can researchers resolve contradictions in spectroscopic data? A6: Discrepancies in NMR/XRD results often arise from:

  • Polymorphism : Use variable-temperature XRD to identify crystal forms.
  • Dynamic equilibria : 2D-NMR (e.g., NOESY) detects tautomerism in solution .
  • Impurity profiling : HPLC-MS with >95% purity thresholds ensures reliable bioactivity data .

Reaction Optimization

Q7: What parameters critically influence reaction yields? A7: Key factors include:

  • Catalyst loading : 10 mol% VB1 maximizes cyclization efficiency .
  • Solvent polarity : Water enhances nucleophilicity of β-naphthol .
  • Temperature : Elevated temps (>80°C) promote side reactions (e.g., quinone formation) .

Comparative Catalyst Analysis

Q8: How do heterogeneous catalysts compare to homogeneous systems? A8:

Catalyst TypeAdvantagesLimitationsReference
DES (choline-oxalic)Biodegradable, reusableLimited to polar substrates
Nano-Fe₃O₄/Cu(II)Magnetic recovery, high activitySensitive to oxygen/moisture
VB1Low cost, aqueous compatibilityRequires stoichiometric amine

Purity and Yield Enhancement

Q9: How can byproducts be minimized during synthesis? A9:

  • Stepwise addition : Introduce formaldehyde gradually to prevent oligomerization .
  • Column chromatography : Silica gel (hexane:EtOAc 4:1) isolates oxazine derivatives from naphthoquinone byproducts .
  • Crystallization : Ethanol/water mixtures yield >95% pure crystals .

Biological Mechanism Studies

Q10: What techniques elucidate the mode of action in pharmacological applications? A10:

  • Molecular docking : Simulate binding to target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .
  • Fluorescence quenching : Monitor interactions with DNA/RNA via UV-Vis and fluorescence spectroscopy .
  • Metabolomics : LC-MS/MS identifies metabolic stability and degradation pathways .

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